8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
Description
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 2920142-05-6) is a halogenated sulfonyl chloride derivative of the imidazopyridine scaffold. Its molecular formula is C₇H₄BrClN₂O₂S, with a molecular weight of 295.54 g/mol . The compound features a bromine atom at position 8 and a reactive sulfonyl chloride group at position 3, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and bioactive molecules. Its structure (SMILES: Brc1cccn2c1ncc2S(=O)(=O)Cl) enables participation in cross-coupling reactions and nucleophilic substitutions, particularly in medicinal chemistry for antitrypanosomal and antikinetoplastid agents .
Properties
CAS No. |
2920142-05-6 |
|---|---|
Molecular Formula |
C7H4BrClN2O2S |
Molecular Weight |
295.54 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H |
InChI Key |
ZEKZWIABZQWDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Direct Sulfonation
The imidazo[1,2-a]pyridine core undergoes electrophilic sulfonation using oleum or chlorosulfonic acid to selectively install the sulfonic acid group at the 3-position.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid derivative is then treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the corresponding sulfonyl chloride.
- Reagents: PCl₅ or PCl₃
- Solvent: Anhydrous conditions, often in inert solvents like dichloromethane
- Temperature: Reflux for 3–6 hours
Outcome:
Formation of 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride with yields around 80–95%, depending on the purity of starting materials.
Specific Data and Reaction Conditions from Literature
Notes and Considerations
- Selectivity: Bromination at the 8-position is favored due to electronic effects, but reaction conditions must be carefully controlled to prevent polybromination.
- Purification: Post-reaction purification typically involves recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexanes.
- Safety: Reactions involving chlorosulfonic acid, thionyl chloride, or phosphorus chlorides are highly exothermic and require proper inert atmosphere and cooling.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and heterocyclic compounds to form sulfonamides, sulfonate esters, or sulfonic acid derivatives.
Key Example :
Reaction with 1H-imidazole or pyrrolo[3,2-c]pyridine generates sulfonamide derivatives under mild conditions :
text6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride + 1H-imidazole → 3-((1H-imidazol-1-yl)sulfonyl)-6-bromoimidazo[1,2-a]pyridine
Conditions : Room temperature, chloroform solvent, 60–98% yields .
| Product | Reactant | Yield (%) | Reference |
|---|---|---|---|
| 3-((1H-imidazol-1-yl)sulfonyl) derivative | 1H-imidazole | 60 | |
| 3-((pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) | pyrrolo[3,2-c]pyridine | 98 |
Suzuki-Miyaura Cross-Coupling at the Bromine Substituent
The bromine atom participates in palladium-catalyzed coupling reactions with arylboronic acids, enabling aryl group introduction at the 8-position .
General Reaction :
text8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride + ArB(OH)₂ → 8-Arylimidazo[1,2-a]pyridine-3-sulfonyl chloride
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 70–85°C .
| Aryl Group Introduced | Boronic Acid Used | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 4-Fluorophenylboronic acid | 72 | |
| Phenyl | Phenylboronic acid | 68 |
Sulfonic Acid Derivative Formation
The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid under acidic or aqueous conditions :
textThis compound + H₂O → 8-Bromoimidazo[1,2-a]pyridine-3-sulfonic acid
Conditions : Reflux in ethanol/water, 98% yield .
Competitive Bromination Pathways in Chemodivergent Reactions
In I₂/TBHP-mediated systems, the bromine substituent influences reaction pathways. For example, competing amidation and bromination can occur depending on reaction conditions :
-
Bromination Dominates : In the presence of HBr or Br₂, 3-bromoimidazo[1,2-a]pyridines form .
-
Amidation Dominates : I₂/TBHP systems favor C–C bond cleavage and amide formation .
Key Intermediate : Pyridinium salt (generated via halogen displacement) undergoes cyclization to form a shared intermediate, which diverges based on bromine availability .
Synthetic Utility in Drug Discovery
This compound is critical for synthesizing c-Met kinase inhibitors. Derivatives like 3-((heteroaryl)sulfonyl)imidazo[1,2-a]pyridines exhibit potent anticancer activity :
-
Compound 31 : IC₅₀ = 12.8 nM against c-Met kinase, >78-fold selectivity over other kinases .
-
Mechanism : Inhibits phosphorylation of c-Met, Akt, and ERK in cancer cells .
Stability and Handling Considerations
-
Storage : Anhydrous conditions under inert gas to prevent hydrolysis.
-
Reactivity : Sensitive to moisture; reacts exothermically with amines and alcohols.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also influence the binding affinity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in molecular features and properties:
Key Observations :
- Halogen Position : Bromine at C8 (target compound) vs. C6 (Compound 36) alters electronic distribution and steric effects. The C8-Br group may hinder nucleophilic attack at adjacent positions but enhances stability in cross-coupling reactions .
- Sulfonyl Chloride Reactivity : All sulfonyl chloride derivatives are moisture-sensitive, but bulky substituents (e.g., C8-Br) may slow hydrolysis compared to less hindered analogs like CID 53256697 .
- Solubility : The unsubstituted imidazopyridine-3-sulfonyl chloride (CID 53256697) likely has better aqueous solubility due to the absence of hydrophobic halogens , whereas dibromo derivatives (CAS 957120-41-1) are highly lipophilic .
Biological Activity
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a bromine atom and a sulfonyl chloride group, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆BrN₃O₂S, with a molecular weight of 276.11 g/mol. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. The bromine atom contributes to electrophilic aromatic substitution reactions, enhancing the compound's ability to interact with biological targets.
Biological Activity
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values for these derivatives often fall within a range that indicates potent antibacterial activity .
Anticancer Activity:
The compound has also demonstrated promising anticancer activity. Studies have reported its ability to inhibit specific kinases involved in cancer progression, making it a candidate for therapeutic development against various cancers. For example, certain derivatives have been shown to possess inhibitory effects on PI3Kα kinase, with IC₅₀ values indicating moderate cytotoxicity against cancer cell lines such as A549 and MCF-7 .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. Additionally, substituents at specific positions on the aromatic ring can improve binding affinity towards biological targets .
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 8; sulfonyl chloride at position 3 | Antimicrobial and anticancer |
| Imidazo[1,2-a]pyridine | Parent compound without substituents | Baseline activity |
| 3-Bromoimidazo[1,2-a]pyridine | Lacks sulfonyl chloride group | Reduced activity |
| Imidazo[1,2-a]pyridine-3-sulfonamide | Lacks bromine atom at position 8 | Varies based on substitutions |
Case Studies
Several studies highlight the effectiveness of this compound in various biological assays:
- Anticancer Efficacy: In one study, derivatives were tested against multiple cancer cell lines (A549 and MCF-7), showing IC₅₀ values ranging from 1.25 μM to higher concentrations depending on the specific derivative used. This suggests potential for further development in cancer therapeutics .
- Antimicrobial Testing: Another study evaluated the antimicrobial properties against resistant bacterial strains with MIC values indicating strong inhibition at low concentrations (e.g., MIC < 10 μg/mL) for certain derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride, and how are intermediates validated?
- Methodology : A common approach involves nucleophilic substitution or sulfonation reactions. For example, derivatives of 8-bromoimidazo[1,2-a]pyridine are synthesized by reacting brominated precursors with sodium sulfinates in dimethylsulfoxide (DMSO) at room temperature, followed by purification via column chromatography. Intermediates are validated using high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., H, C) to confirm molecular weight and structural integrity .
Q. How is the purity and structural identity of this compound confirmed in academic settings?
- Methodology : Purity is assessed via HPLC or GC (>97% purity criteria). Structural confirmation employs:
- NMR : Chemical shifts in DMSO- or CDCl resolve aromatic protons and sulfonyl groups.
- HRMS : Matches experimental and theoretical molecular weights (e.g., Δ < 0.001 Da).
- IR Spectroscopy : Identifies sulfonyl chloride (S=O stretching at ~1370–1180 cm) and imidazo-pyridine vibrations .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.
- First Aid : Immediate skin washing with soap/water and medical consultation for exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with aryl boronic acids?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is preferred. Key parameters:
- Catalyst : [Pd(dppf)Cl] (0.1 equiv) in THF/water.
- Base : KCO (5 equiv) at 80–100°C.
- Monitoring : TLC or LC-MS tracks reaction progress. Post-reaction, purify via recrystallization or preparative HPLC .
Q. What strategies resolve contradictions in H NMR data for imidazo[1,2-a]pyridine derivatives?
- Methodology : Discrepancies in aromatic proton splitting may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers).
- COSY/NOESY : Assigns coupling patterns and spatial proximity of protons.
- Deuterated Solvent Screening : DMSO- vs. CDCl may suppress/exacerbate splitting .
Q. How can aqueous solubility of this compound derivatives be improved for pharmacological studies?
- Methodology :
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxylate) via sulfonamide coupling.
- Prodrug Design : Mask sulfonyl chloride with hydrolyzable esters.
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without precipitation .
Q. What crystallographic techniques are used to resolve the 3D structure of imidazo[1,2-a]pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Steps include:
- Crystallization : Slow vapor diffusion (e.g., CHCN/EtO).
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX software suite for structure solution and validation against CIF standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
